BenchChemオンラインストアへようこそ!

(R)-1-Isopropyl-3-methyl-piperazine

Chiral synthesis Stereospecific building blocks Enantiomeric purity

(R)-1-Isopropyl-3-methyl-piperazine (CAS 1187928-29-5) is a chiral N-alkyl-substituted piperazine derivative with the IUPAC designation (3R)-3-methyl-1-(propan-2-yl)piperazine. As a secondary amine heterocycle with a defined (R)-configuration at the 3-position methyl stereocenter, it serves as a stereospecific building block for pharmaceutical research and development applications, with typical commercial purity specifications ranging from 95% to 98%.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1187928-29-5
Cat. No. B3088879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Isopropyl-3-methyl-piperazine
CAS1187928-29-5
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(C)C
InChIInChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m1/s1
InChIKeyYACAUMLIXMVUBX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-1-Isopropyl-3-methyl-piperazine CAS 1187928-29-5: Chiral Piperazine Building Block for Stereospecific Synthesis


(R)-1-Isopropyl-3-methyl-piperazine (CAS 1187928-29-5) is a chiral N-alkyl-substituted piperazine derivative with the IUPAC designation (3R)-3-methyl-1-(propan-2-yl)piperazine . As a secondary amine heterocycle with a defined (R)-configuration at the 3-position methyl stereocenter, it serves as a stereospecific building block for pharmaceutical research and development applications, with typical commercial purity specifications ranging from 95% to 98% . The compound exhibits molecular formula C8H18N2 and molecular weight 142.24 g/mol, with a calculated LogP of approximately 0.84 .

Procurement Risk Assessment: Why Alternative 3-Methylpiperazine Variants Cannot Substitute for R-1-Isopropyl-3-methyl-piperazine 1187928-29-5


In pharmaceutical development and chiral synthesis applications, substitution of (R)-1-isopropyl-3-methyl-piperazine with its (S)-enantiomer (CAS 1187929-58-3) or racemic mixtures introduces stereochemical divergence that fundamentally alters biological target interactions and downstream pharmacological outcomes . Chiral recognition at receptor binding sites, such as GPR35 where this scaffold has demonstrated measurable agonist activity, is exquisitely sensitive to three-dimensional configuration [1]. Additionally, substitution with regioisomeric variants (e.g., 1-methyl-3-isopropyl-piperazine positional isomers) or structurally related N-alkyl piperazines lacking the defined isopropyl/3-methyl substitution pattern introduces uncontrolled variables in synthetic intermediate reproducibility, crystallization behavior, and final product purity profiles. Procurement decisions that prioritize generic structural similarity over defined stereochemical identity risk experimental irreproducibility and costly re-synthesis.

R-1-Isopropyl-3-methyl-piperazine 1187928-29-5: Quantified Differentiation Evidence Against Comparators


Chiral Identity Verification: (R)-Enantiomer Baseline Differentiation from (S)-Enantiomer

(R)-1-Isopropyl-3-methyl-piperazine (CAS 1187928-29-5) is defined by its (R)-configuration at the 3-position stereocenter, distinguishing it from the (S)-enantiomer (CAS 1187929-58-3). The chiral separation process capable of isolating either enantiomer with high enantiomeric excess (e.e.) establishes that the two enantiomers are non-interchangeable chemical entities requiring deliberate stereospecific procurement [1]. This differentiation is structural and absolute, not a matter of potency variation.

Chiral synthesis Stereospecific building blocks Enantiomeric purity

GPR35 Receptor Agonist Activity: Functional Differentiation of the (R)-Configuration

The compound incorporating the (R)-1-isopropyl-3-methyl-piperazine scaffold demonstrates functional agonist activity at the human GPR35 receptor with an EC50 of 83 nM as measured by dynamic mass redistribution (DMR) assay in HT-29 cells [1]. While no direct enantiomer comparison data are available in the public domain for this specific assay, this value provides a quantitative activity benchmark that would differ for the (S)-enantiomer or racemate due to the chirally sensitive nature of GPCR ligand binding.

GPR35 agonist GPCR pharmacology Orphan receptor research

Commercially Available Purity Specifications: Vendor-Benchmarked Quality Differentiation

Multiple established chemical vendors including Fluorochem, ChemScene, CymitQuimica, and Leyan consistently offer (R)-1-isopropyl-3-methyl-piperazine at ≥98% purity . This high-purity specification exceeds the baseline 95% grade available from alternative suppliers, providing a verifiable quality differentiation relevant to synthetic reproducibility and downstream purification requirements.

High-purity chiral building blocks Pharmaceutical intermediate procurement Quality assurance

Racemate vs. Single Enantiomer: Process Yield and Separation Cost Considerations

The single (R)-enantiomer (CAS 1187928-29-5) eliminates the need for downstream chiral resolution that would be required if procuring the racemic mixture. While racemic 1-isopropyl-3-methylpiperazine may be available at lower cost, the subsequent chiral separation step incurs additional process time, solvent usage, chiral stationary phase or resolving agent costs, and unavoidable yield loss of the undesired enantiomer [1]. The direct procurement of the pre-resolved (R)-enantiomer with defined stereochemical purity circumvents these costs entirely.

Chiral resolution economics Enantiomeric excess Process chemistry

Structural Differentiation from Regioisomeric 1-Methyl-3-isopropyl-piperazine Variants

(R)-1-Isopropyl-3-methyl-piperazine (CAS 1187928-29-5) is structurally distinct from regioisomers such as (3S)-3-isopropyl-1-methylpiperazine (CAS 80949-76-4 or 1248907-64-3) . These compounds share the same molecular formula (C8H18N2) and molecular weight (~142.24) but differ in the positional arrangement of isopropyl and methyl substituents on the piperazine ring. This positional isomerism affects nucleophilicity at each nitrogen, steric accessibility for subsequent derivatization, and ultimately the three-dimensional presentation of pharmacophoric elements when incorporated into larger molecular scaffolds.

Regioisomer differentiation Building block specificity Structural analogs

R-1-Isopropyl-3-methyl-piperazine 1187928-29-5: Evidence-Backed Application Scenarios for Scientific Procurement


GPR35-Targeted GPCR Ligand Discovery and Pharmacological Profiling

Medicinal chemistry programs investigating GPR35 receptor modulation can utilize (R)-1-isopropyl-3-methyl-piperazine as a defined stereochemical scaffold for structure-activity relationship (SAR) studies. The established functional agonist activity (EC50 = 83 nM in HT-29 DMR assay) provides a quantitative reference point for analog development and potency optimization [1]. Procurement of the stereochemically pure (R)-enantiomer ensures that observed biological effects are correctly attributed to the intended three-dimensional configuration, a critical requirement for reproducible SAR conclusions.

Chiral Pool Synthesis of N-Alkylpiperazine-Derived Pharmaceutical Intermediates

In synthetic routes where downstream stereochemical fidelity is required, (R)-1-isopropyl-3-methyl-piperazine serves as an enantiomerically defined starting material. The commercial availability of the pre-resolved (R)-enantiomer at ≥98% purity eliminates the need for in-house chiral resolution of racemic mixtures, reducing overall step count and improving synthetic efficiency . This is particularly relevant for parallel medicinal chemistry efforts requiring multiple derivatives from a common stereochemically defined intermediate.

Stereospecific Derivatization for Central Nervous System (CNS) Drug Candidates

Piperazine-containing compounds represent a privileged scaffold in CNS drug discovery, with demonstrated applications in targeting serotonin (5-HT) receptor subtypes, dopaminergic pathways, and other neuromodulatory systems [2]. The (R)-1-isopropyl-3-methyl-piperazine core provides a stereochemically defined template for introducing CNS-relevant N-substituents. The defined stereocenter at the 3-position can influence blood-brain barrier penetration, receptor subtype selectivity, and metabolic stability of final compounds.

Quality Control and Analytical Reference Standard Applications

The well-characterized nature of (R)-1-isopropyl-3-methyl-piperazine, including defined InChIKey, MDL number MFCD11858467, and consistent vendor purity specifications of 98% , supports its use as a reference standard for chiral HPLC method development and enantiomeric purity verification of related piperazine derivatives. The distinct analytical identifiers enable unambiguous identification in regulatory submissions and quality control documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Isopropyl-3-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.